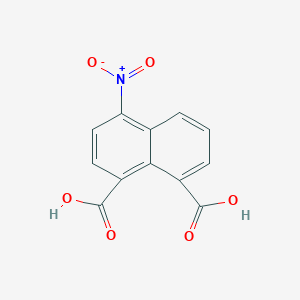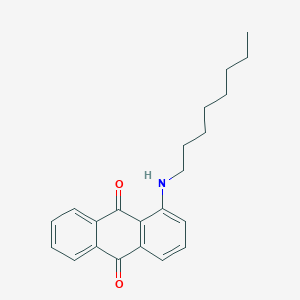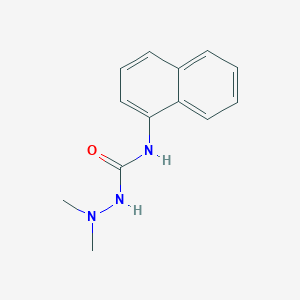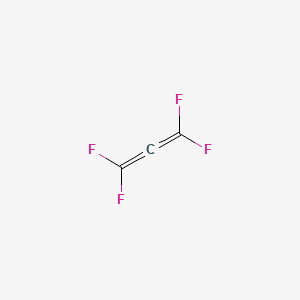
Tetrafluoroallene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrafluoroallene, also known as 1,2-Propadiene, 1,1,3,3-tetrafluoro-, is a chemical compound with the molecular formula CF . It has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da .
Synthesis Analysis
Tetrafluoroallene can be synthesized through the pyrolysis of 1,3-dibromo-1,1,3,3-tetrafluoropropane, which is derived from dibromodifluoromethane and vinylidene fluoride, over activated charcoal . This process results in the formation of 3-bromo-1,1,3,3-tetrafluoropropene .Molecular Structure Analysis
The molecular structure of Tetrafluoroallene was determined by X-ray crystallography . The molecule has an almost linear C=C=C framework, and for tetrafluoroallene, exact linearity is provided by the 222 crystallographic site symmetry . The C=C bond lengths decrease with an increasing number of fluorine substituents .Chemical Reactions Analysis
Tetrafluoroallene has been found to undergo nucleophilic addition reactions with phenols and amines . More detailed information about these reactions can be found in the referenced paper .Physical And Chemical Properties Analysis
Tetrafluoroallene has an average mass of 112.026 Da and a monoisotopic mass of 111.993614 Da . More detailed physical and chemical properties would require further experimental studies .Wissenschaftliche Forschungsanwendungen
Co-dimerization and Chemical Reactions
- TFA has been studied for its ability to undergo thermal co-dimerization with other compounds like hexafluorobut-2-yne, forming unique chemical structures such as perfluoro-(1,2-dimethyl-3-methylenecyclobutene) (Banks, Deem, Haszeldine, & Taylor, 1966).
- It also shows reactivity with phenols and amines, leading to the formation of unsaturated ethers and trifluoropropionamides (Ji‐Chang Xiao & Qing‐Yun Chen, 2003).
Synthesis and Structural Studies
- Research has been conducted on developing facile routes to synthesize TFA, including methods involving metallation of certain precursors followed by thermal elimination (Hengyao Lu, Friedrich, & Burton, 1995).
- Studies on the crystal and molecular structures of TFA have been performed using X-ray crystallography, providing insights into its molecular configuration and bond lengths (Luger et al., 2000).
Organometallic Chemistry
- TFA participates in hydrometalation reactions with various transition metal hydride complexes, forming fluoropropenyl complexes and exhibiting interesting chemical behaviors like fluorine migration (Kühnel & Lentz, 2009).
- Its role as a strong π acidic ligand and a precursor for generating complex fluoroorganic ligands has been explored, demonstrating its utility in synthesizing fluorinated compounds (Lentz, 2004).
Photoelectron Spectroscopy
- The photoelectron spectra of TFA have been measured, revealing details about its vertical ionization potentials and the involvement of its molecular vibrations (Thomas & Thompson, 1974).
Coordination Chemistry
- TFA has been used in the synthesis and structural determination of various allene complexes, with studies revealing its increasing acceptor properties when more fluorine substituents are added (Lentz & Willemsen, 1999).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C3F4/c4-2(5)1-3(6)7 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWKERINVYVSIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)=C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50196720 |
Source


|
| Record name | Perfluoroallene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoroallene | |
CAS RN |
461-68-7 |
Source


|
| Record name | Perfluoroallene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoroallene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50196720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


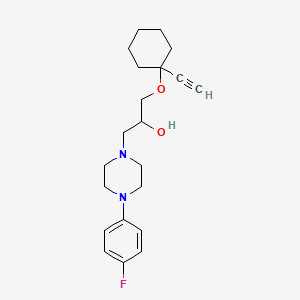
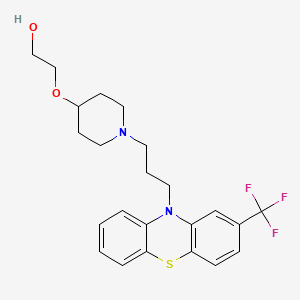

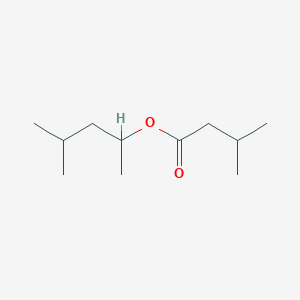


![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)
